molecular formula C8H4ClFN2O B8432898 5-Chloro-8-fluoro-1,7-naphthyridin-6-ol

5-Chloro-8-fluoro-1,7-naphthyridin-6-ol

Cat. No.: B8432898
M. Wt: 198.58 g/mol
InChI Key: PJYYBMAEWBDEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-fluoro-1,7-naphthyridin-6-ol is a synthetically versatile naphthyridine derivative intended for research and development purposes exclusively. The naphthyridine scaffold is recognized in medicinal chemistry as a privileged structure, frequently appearing in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular molecule features both chloro and fluoro substituents on its fused heteroaromatic ring system. The chlorine atom typically offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies . The fluorine atom, a common bioisostere, can influence a molecule's electronic distribution, metabolic stability, and membrane permeability, making it a valuable modification in the design of bioactive molecules . The hydroxyl group provides an additional handle for chemical modification or can contribute to target binding through hydrogen bonding. As a multifunctional building block, this compound is a valuable intermediate for constructing more complex chemical entities in pharmaceutical and agrochemical research. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the specific handling instructions provided upon purchase.

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

5-chloro-8-fluoro-7H-1,7-naphthyridin-6-one

InChI

InChI=1S/C8H4ClFN2O/c9-5-4-2-1-3-11-6(4)7(10)12-8(5)13/h1-3H,(H,12,13)

InChI Key

PJYYBMAEWBDEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)NC(=C2N=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

5-Chloro-1,7-naphthyridin-8-ol (CAS 67967-13-9)

  • Substituents : Chlorine (position 5), hydroxyl (position 8).
  • Key Difference : Absence of fluorine at position 8.
  • The hydroxyl group at position 8 instead of position 6 may shift hydrogen-bonding patterns, affecting solubility and biological target binding .

8-Chloro-6-methyl-1,7-naphthyridine (CymitQuimica, CAS not specified)

  • Substituents : Chlorine (position 8), methyl (position 6).
  • Key Difference : Replacement of hydroxyl and fluorine with methyl and chlorine.
  • The absence of hydroxyl reduces polarity, likely decreasing aqueous solubility compared to the target compound .

Pyrrolopyridine Derivatives

Compounds such as 3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol (CAS 1190311-73-9) and 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol (CAS 1190319-69-7) share halogen and hydroxyl substituents but differ in core structure.

Structural and Electronic Differences

  • Core Structure: Pyrrolopyridines feature a pyrrole ring fused to pyridine, creating a non-aromatic heterocycle with distinct electron distribution compared to the fully aromatic naphthyridine system.
  • Substituent Positions : Chlorine and hydroxyl groups are placed on the pyrrole moiety, altering resonance and charge distribution.
  • Impact : The reduced aromaticity of pyrrolopyridines may decrease thermal stability and increase reactivity in electrophilic substitution reactions. The hydrogen-bonding capacity of the hydroxyl group could be less effective due to steric constraints from the fused pyrrole ring .

Preparation Methods

Modified Skraup Protocol for Naphthyridines

In a patented method for synthesizing 5-chloro-8-hydroxyquinoline, hydrochloric acid serves as both solvent and catalyst, avoiding sulfonation side reactions common in sulfuric acid-mediated processes. While this patent focuses on quinolines, analogous principles apply to naphthyridines. The protocol involves:

  • Stepwise addition of methacrylaldehyde and glacial acetic acid to a mixture of 4-chloro-ortho-aminophenol and 4-chloro-2-nitrophenol.

  • Temperature control at 95–100°C during aldehyde addition to mitigate exothermic side reactions.

  • Crystallization of the hydrochloride salt, followed by neutralization to isolate the free base.

Adapting this to 5-chloro-8-fluoro-1,7-naphthyridin-6-ol would require fluoro-substituted starting materials, such as 2-fluoro-4-chloroaniline, and adjustment of nitration/cyclization steps to position the hydroxyl group at C6.

Multi-Component Reactions (MCRs)

Recent advances in MCRs demonstrate their utility for constructing complex heterocycles. A zeolite–nanogold-catalyzed one-pot synthesis of pyrimido[4,5-b][1,naphthyridin-4(1H)-ones highlights the efficiency of combining aldehydes, aminopyrimidines, and ketones under reflux. Although this example targets a fused system, the methodology underscores the potential for telescoping steps in naphthyridin-6-ol synthesis. Key parameters include:

  • Catalyst selection : Nano-Au-zeolite composites enhance yield (95%) compared to ZnO or proline.

  • Solvent optimization : Ethanol outperforms acetic acid in suppressing byproducts.

Functionalization of Preformed Naphthyridine Cores

An alternative strategy involves introducing substituents to a preassembled naphthyridine skeleton. This two-step approach separates core formation from subsequent functionalization, offering greater control over regiochemistry.

Halogenation and Hydroxylation Sequences

Chlorination and fluorination are typically achieved using reagents like POCl₃ or DAST (diethylaminosulfur trifluoride). For example, 8-hydroxyquinoline derivatives undergo chlorination at C5 using HCl/oxidizing agents, though this often produces dihalogenated byproducts. To avoid overhalogenation, directed ortho-metalation strategies can position halogens selectively before hydroxyl group introduction.

Hydroxylation at C6 may proceed via:

  • Nucleophilic aromatic substitution (SNAr) of a nitro or chloro group under basic conditions.

  • Hydrolysis of nitriles or esters using aqueous acids or bases.

For instance, 5-chloro-8-fluoro-1,7-naphthyridine-6-carbonitrile could be hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation to yield the hydroxyl derivative.

Catalytic and Solvent Effects on Reaction Efficiency

Solvent Systems

  • Hydrochloric acid : Effective for cyclizations but limits solubility of hydrophobic intermediates.

  • Ethanol : Balances polarity and boiling point (78°C), facilitating reflux conditions without decomposition.

  • Acetic acid : Enhances electrophilicity in nitration steps but may protonate basic sites, altering reactivity.

Catalyst Optimization

CatalystYield (%)Side Products
Nano-Au-zeolite95<5%
ZnO9010%
l-Proline8713%

Data adapted from pyrimido-naphthyridine synthesis

Gold-based nanocatalysts improve atom economy by facilitating C–N and C–C bond formations without metal leaching.

Industrial-Scale Considerations

Transitioning lab-scale syntheses to production requires addressing:

  • Cost of fluorinated reagents : DAST and Deoxo-Fluor are expensive, motivating the development of fluoride-mediated routes.

  • Waste management : Chlorinated byproducts necessitate advanced filtration and neutralization protocols.

  • Process intensification : Continuous flow reactors could enhance heat transfer during exothermic cyclization steps.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent studies exploit visible-light catalysis to introduce hydroxyl groups via radical intermediates. For example, iridium complexes (e.g., Ir(ppy)₃) generate hydroxyl radicals from water, enabling direct C–H oxidation. Applied to 5-chloro-8-fluoro-1,7-naphthyridine, this could bypass traditional nitration/hydrolysis sequences.

Biocatalytic Approaches

Enzymes like cytochrome P450 monooxygenases show promise for regioselective hydroxylation of aromatic systems. While still exploratory, engineered strains of E. coli expressing toluene dioxygenase have hydroxylated naphthalene derivatives at specific positions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-Chloro-8-fluoro-1,7-naphthyridin-6-ol, and how is structural purity validated?

  • Methodological Answer : A two-step synthesis involving nucleophilic substitution and hydrolysis is commonly employed. For example, intermediates can be synthesized using K2_2CO3_3 or Cs2_2CO3_3 as bases in 1,4-dioxane/water systems under reflux. Final purity is confirmed via 1^1H NMR (to verify substituent positions) and LC-MS (for molecular weight validation). Residual solvents are quantified using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are essential for characterizing fluorinated naphthyridine derivatives?

  • Methodological Answer : High-resolution 1^1H and 13^13C NMR are critical for confirming halogen placement and aromatic proton environments. Fluorine-19 NMR can resolve fluorine-specific electronic effects. LC-MS with electrospray ionization (ESI) ensures mass accuracy, while HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) assesses purity (>95% by area normalization) .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or reductase targets) due to the naphthyridine core’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 10 µM–100 µM concentrations. Cytotoxicity can be screened in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC50_{50} values calculated using nonlinear regression .

Advanced Research Questions

Q. What strategies optimize the structure-activity relationship (SAR) of halogen substituents in 1,7-naphthyridine derivatives?

  • Methodological Answer : Systematically replace Cl/F at positions 5, 6, 7, or 8 via palladium-catalyzed cross-coupling or electrophilic substitution. Compare bioactivity using dose-response curves in target-specific assays (e.g., IC50_{50} shifts in kinase inhibition). Pair experimental data with DFT calculations (e.g., electrostatic potential maps) to rationalize substituent effects on binding affinity .

Q. How can contradictions in pharmacological data across study models be resolved?

  • Methodological Answer : Apply longitudinal panel studies with three-wave data collection (baseline, 1 week, 1 year) to track temporal effects. Use structural equation modeling (SEM) to test direct/indirect pathways (e.g., compound efficacy vs. off-target toxicity). Bootstrap resampling (5,000 iterations) validates robustness, while multi-group SEM identifies context-dependent variability (e.g., cell type vs. in vivo models) .

Q. What integrative approaches combine computational and experimental data to predict reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions (e.g., nitration, sulfonation). Validate predictions with kinetic studies (e.g., monitoring reaction progress via 19^19F NMR). Molecular dynamics (MD) simulations (AMBER force field) model ligand-protein binding modes, which are cross-verified by X-ray crystallography or mutagenesis assays .

Q. How can researchers identify primary molecular targets in complex biological systems?

  • Methodological Answer : Use chemical proteomics with a biotinylated derivative of the compound for pull-down assays in cell lysates. Identify bound proteins via LC-MS/MS. Validate targets using siRNA knockdown or CRISPR-Cas9 gene editing, followed by rescue experiments. For kinase targets, employ competitive binding assays with ATP-agarose beads .

Data Analysis and Validation

  • Handling Spectral Ambiguities : Overlapping peaks in NMR can be resolved by 2D techniques (e.g., HSQC, HMBC) or deuterated solvent shifts. For LC-MS adducts, use ammonium formate buffers to minimize sodium/potassium interference .
  • Statistical Best Practices : Control for batch effects in biological assays via randomized block designs. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) in high-throughput screens .

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